molecular formula C23H34O3 B565691 Tibolone 3-Dimethyl Ketal CAS No. 105186-33-2

Tibolone 3-Dimethyl Ketal

Cat. No.: B565691
CAS No.: 105186-33-2
M. Wt: 358.522
InChI Key: UELCQPZSOLYWMG-LADQHVHVSA-N
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Description

Tibolone 3-Dimethyl Ketal, also known as this compound, is a useful research compound. Its molecular formula is C23H34O3 and its molecular weight is 358.522. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tibolone 3-Dimethyl Ketal, an intermediate of Tibolone , primarily targets estrogen receptors (ER) , with a preference for ER alpha . It is a synthetic steroid hormone drug that possesses estrogenic, androgenic, and progestogenic properties .

Mode of Action

Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone , which have estrogenic effects, and the Delta(4)-isomer , which has progestogenic and androgenic effects . The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .

Biochemical Pathways

Tibolone and its metabolites interact with estrogen receptors in a tissue-specific manner. The estrogenic activity is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast . This selective tissue estrogenic activity regulator (STEAR) mechanism allows Tibolone to have beneficial effects on various tissues without stimulating the endometrium or breast .

Pharmacokinetics

Tibolone exhibits similar pharmacokinetics in early (age 45–55 years) and late (65–75 years) postmenopausal women . The apparent elimination half-life (T1⁄2) of 3α-HMN and 3β-HMN, the active metabolites of Tibolone, is approximately 1.5 hours . The maximum plasma concentrations (Cmax) were found to be 8.75±4.36 μg/L for 3α-HMN and 3.59±1.81 μg/L for 3β-HMN . The rate of absorption of Tibolone and the rates of absorption or formation of the 3α- and 3β-hydroxy tibolones were significantly higher after the 1.25 mg dose than after the 2.5 mg tablet .

Result of Action

Tibolone has been shown to have anti-resorptive effects on bone . It prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . In the brain, Tibolone can improve mood and cognition, neuroinflammation, and reactive gliosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid St. John’s Wort as it induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of Tibolone . Furthermore, the safety data sheet suggests that the compound should be handled only in well-ventilated areas or outdoors . It is also advised to store the compound locked up .

Biochemical Analysis

Biochemical Properties

Tibolone 3-Dimethyl Ketal is a Tibolone intermediate . Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha .

Cellular Effects

Studies on Tibolone, the parent compound, suggest that it can improve mood and cognition, neuroinflammation, and reactive gliosis . Tibolone has also been shown to attenuate lipotoxic damage of palmitic acid in normal human astrocytes by reducing PI uptake, preventing cardiolipin loss, reducing fragmented/condensed nuclei, and attenuating the production of superoxide ions .

Molecular Mechanism

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a white crystalline powder that is stable in air .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone .

Metabolic Pathways

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .

Subcellular Localization

Tibolone, the parent compound, is known to bind to estrogen receptors, which are typically located in the cell nucleus .

Biological Activity

Tibolone 3-Dimethyl Ketal, a synthetic steroid, is primarily recognized for its role in hormone replacement therapy, particularly in postmenopausal women. Its biological activity stems from its metabolism into active metabolites that exhibit estrogenic, progestogenic, and androgenic properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

  • Molecular Formula : C23H34O3
  • CAS Number : 71752566
  • Bioavailability : Approximately 92%
  • Protein Binding : 96.3% (primarily to albumin)

Tibolone is metabolized in the liver and intestines into several active metabolites, including 3α-hydroxytibolone and 3β-hydroxytibolone, which are responsible for its biological effects. The metabolism involves hydroxylation, isomerization, and conjugation processes .

Tibolone acts as a selective tissue estrogenic activity regulator (STEAR). Its metabolites bind to estrogen receptors (ER), particularly ERα, exhibiting tissue-selective estrogenic effects. This selectivity results in beneficial outcomes in bone density and vasomotor symptoms while minimizing risks associated with breast and endometrial stimulation .

Table 1: Metabolites of Tibolone and Their Activities

MetaboliteActivity TypeReceptor Affinity
TiboloneProdrug-
3α-HydroxytiboloneEstrogenicERα (weaker than estradiol)
3β-HydroxytiboloneEstrogenicERα (weaker than estradiol)
Delta4-TiboloneProgestogenicPR

Clinical Efficacy

Tibolone has been extensively studied for its effectiveness in treating menopausal symptoms. A systematic review of randomized controlled trials (RCTs) involving nearly 20,000 women demonstrated significant improvements in vasomotor symptoms compared to placebo .

Table 2: Summary of Clinical Findings

OutcomeTibolone GroupPlacebo GroupOdds Ratio (OR)
Vasomotor SymptomsReduced by ~35-45%Baseline ~67%OR 0.33
Vertebral Fracture Risk70 cases per 1000 person-years126 cases per 1000 person-yearsRelative Hazard 0.55
Breast Cancer IncidenceIncreased risk (OR 1.50) in women with history of breast cancer--

Safety Profile

While Tibolone is effective for managing menopausal symptoms and improving bone health, it has been associated with certain risks. Notably, studies indicate an increased risk of stroke and breast cancer in specific populations .

Case Studies

  • The LIBERATE Study : This study reported an increased incidence of breast cancer among current users of hormone replacement therapy including Tibolone.
  • Long-term Effects on Bone Health : In a study with a median follow-up of 34 months, Tibolone significantly reduced the risk of vertebral fractures compared to placebo .

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELCQPZSOLYWMG-LADQHVHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858481
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-33-2
Record name (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105186-33-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α)
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